Ethyl cyanoglyoxylate-2-oxime is a chemical compound with the molecular formula CHNO. It is classified as an oxime derivative of ethyl cyanoacetate, characterized by the presence of both a cyano group and an oxime functional group. This compound has gained attention in organic synthesis, particularly in peptide coupling reactions due to its ability to suppress side reactions and enhance yield. Ethyl cyanoglyoxylate-2-oxime is known for its stability under various conditions, which makes it a valuable reagent in synthetic chemistry .
Currently, there is no documented information on the specific mechanism of action of ECGO in biological systems. Its primary use lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.
Ethyl cyanoglyoxylate-2-oxime is primarily used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. It serves as a reactive intermediate, allowing the introduction of a cyano (CN) group and a ketone carbonyl group (C=O) into the peptide chain. This specific functionality can be valuable for creating peptides with desired properties, such as increased stability or specific binding interactions with other molecules. [, ]
The reaction mechanism of ethyl cyanoglyoxylate-2-oxime in peptide synthesis typically involves condensation with an amino acid ester. This condensation reaction forms a new peptide bond and eliminates the ethyl group (CH3CH2-) and the hydroxyl group (OH) from the oxime. The resulting product is a new amino acid derivative with the cyano and ketone functionalities incorporated into the peptide chain. [, ]
Ethyl cyanoglyoxylate-2-oxime offers several advantages as a peptide synthesis building block:
Despite its advantages, ethyl cyanoglyoxylate-2-oxime also has some limitations:
Research indicates that ethyl cyanoglyoxylate-2-oxime exhibits notable biological activity, particularly in anti-proliferation assays. It has been utilized to synthesize sulfonate esters that demonstrate potential anti-cancer properties. The compound's ability to inhibit cell growth suggests its applicability in medicinal chemistry and drug development .
The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the following steps:
Ethyl cyanoglyoxylate-2-oxime finds extensive applications in:
Studies on ethyl cyanoglyoxylate-2-oxime reveal its interactions with several reagents:
Ethyl cyanoglyoxylate-2-oxime shares structural characteristics with several related compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl cyanoacetate | Contains a cyano group | Precursor for ethyl cyanoglyoxylate-2-oxime |
Ethyl cyanohydroxyiminoacetate | Contains hydroxymethyl oxime | Used primarily as a coupling agent |
1-Hydroxybenzotriazole | Contains benzotriazole structure | Known for explosive properties; less stable than ethyl cyanoglyoxylate-2-oxime |
1-Hydroxy-7-azabenzotriazole | Similar structure but with nitrogen atom | Also explosive; used in peptide synthesis |
Ethyl cyanoglyoxylate-2-oxime stands out due to its stability under thermal conditions and its effectiveness in reducing racemization compared to other common coupling agents like benzotriazoles .
Irritant